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Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein involved in a multitude of
cellular processes, including RNA metabolism, chromatin organization, and the DNA damage
response.[1][2][3] Its interaction with a diverse array of proteins underscores its functional
importance and its implication in diseases such as Amyotrophic Lateral Sclerosis (ALS) and
distal myopathy.[4][5][6] Co-immunoprecipitation (Co-IP) is a powerful technique to study the
protein-protein interactions of MATR3 within its native cellular environment, providing insights
into its function and the composition of its associated protein complexes.

This document provides a detailed protocol for the co-immunoprecipitation of MATR3 protein
complexes from cultured mammalian cells. Additionally, it presents a summary of known
MATRS interacting proteins and a diagram of a key signaling pathway involving MATR3.

Data Presentation: Matrin 3 Interacting Proteins

The following table summarizes proteins that have been identified as interacting with Matrin 3
through co-immunoprecipitation followed by mass spectrometry or western blotting.
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Interacting Protein Functional Class Cellular Process Reference
o ] RNA processing, ALS
TDP-43 RNA-binding protein ] [5]
pathogenesis
o ) RNA processing, ALS
FUS RNA-binding protein ) [5]
pathogenesis
Heterogeneous o o
Transcription, splicing,
HNRNPK nuclear ] [51[7]
) ] translation
ribonucleoprotein
. RNA transport,
DHX9 RNA helicase ) [51[7]
translation
PTBP1 Splicing factor Alternative splicing [8]
) ) DNA damage
Ku70/Ku80 DNA repair proteins [2][3]
response
) ) DNA damage
H2AX Histone variant [2][3]
response
] ] DNA damage
RADS50 DNA repair protein [2][3]
response
. ] Protein folding,
GRP78 (BiP) Heat shock protein ) [9]
apoptosis
GRP75 Heat shock protein Protein folding [9]
GSTm2 Enzyme Detoxification [9]
TREX complex
MRNA export factors MRNA nuclear export [10]
components
Chromatin
YY1l Transcription factor organization, [11]
transcription
) ) Chromatin
CTCF Architectural protein [11]

organization
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Cohesin complex Chromatin
Rad21 o [11]
component organization

Experimental Protocols
Co-Immunoprecipitation of Matrin 3

This protocol is designed for the immunoprecipitation of endogenous or tagged Matrin 3 from
mammalian cell lysates.

Materials and Reagents:
e Cell Lines: HEK293T, HelLa, or NSC-34 cells expressing the protein of interest.
» Antibodies:
o Rabbit polyclonal anti-Matrin 3 antibody (e.g., Novus Biologicals NB100-1559)
o Mouse monoclonal anti-FLAG antibody (for FLAG-tagged MATR3)
o Normal Rabbit IgG or Normal Mouse IgG (as a negative control)
o Beads: Protein A/G magnetic beads or agarose beads.
» Buffers and Solutions:
o Phosphate-Buffered Saline (PBS): pH 7.4

o Lysis Buffer: 50 mM Tris-HCI (pH 7.5), 150 mM NacCl, 1% Triton X-100, and protease
inhibitors. For less soluble complexes, non-ionic detergents like NP-40 can be used.[12]
[13] A milder lysis buffer (e.g., 1X Cell Lysis Buffer #9803 from Cell Signaling Technology)
is recommended for preserving protein-protein interactions.[14]

o Wash Buffer: Lysis buffer with a potentially higher salt concentration (e.g., up to 900 mM
NaCl for stringent washing) or added non-ionic detergents to reduce background.[15][16]

o Elution Buffer: 1X SDS sample buffer or a gentle elution buffer (e.g., 0.1 M glycine, pH
2.5).
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e Other:

o

Cell scrapers

[¢]

Microcentrifuge tubes

[¢]

Rotating wheel or rocker

[e]

Magnetic separation rack (for magnetic beads)

Procedure:

e Cell Culture and Lysis:

o Culture cells to 80-90% confluency in appropriate culture dishes.

o Wash cells twice with ice-cold PBS.

o Add ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).

o Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

o Incubate the lysate on ice for 30 minutes with occasional vortexing.

o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

o Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

e Pre-clearing the Lysate (Optional but Recommended):

[e]

Add 20-30 pL of Protein A/G beads to the cleared lysate.

[e]

Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.

o

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack.

[¢]

Carefully transfer the supernatant to a new tube.

e Immunoprecipitation:
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o Determine the protein concentration of the cleared lysate.

o To 1 mg of total protein, add the appropriate amount of primary antibody (e.g., 1-4 ug of
anti-Matrin 3 antibody or anti-FLAG antibody). For a negative control, add an equivalent
amount of the corresponding 1gG isotype.

o Incubate the lysate-antibody mixture on a rotator at 4°C for 2-4 hours or overnight.
o Add 30-50 pL of pre-washed Protein A/G beads to the mixture.

o Incubate on a rotator at 4°C for an additional 1-2 hours.

e Washing:

o Pellet the beads by centrifugation or using a magnetic rack.

o Carefully aspirate and discard the supernatant.

o Resuspend the beads in 1 mL of ice-cold Wash Buffer.

o Repeat the wash step 3-5 times to remove non-specifically bound proteins.
e Elution:

o After the final wash, remove all supernatant.

o To elute the protein complexes, add 30-50 pyL of 1X SDS sample buffer directly to the
beads.

o Boil the samples at 95-100°C for 5-10 minutes to dissociate the complexes from the
beads.

o Pellet the beads, and collect the supernatant containing the eluted proteins.
e Analysis:

o The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting to
detect Matrin 3 and its co-precipitated partners. Alternatively, samples can be submitted
for mass spectrometry analysis to identify novel interacting proteins.
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Mandatory Visualization

Start: Cell Culture
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Immunoprecipitation:
Add Primary Antibody

Capture with Protein A/G Beads

Wash Beads (3-5 times)

Elution of Protein Complexes

Downstream Analysis:
Western Blot or Mass Spectrometry

Click to download full resolution via product page

Caption: Workflow for Matrin 3 Co-Immunoprecipitation.
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Caption: Matrin 3 in the DNA Damage Response Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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